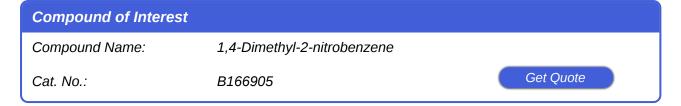


# Spectroscopic Profile of 2-Nitro-p-xylene: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-nitro-p-xylene (IUPAC name: **1,4-dimethyl-2-nitrobenzene**; CAS No: 89-58-7). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for these analyses, and provides a logical workflow for the spectroscopic characterization of the molecule.

#### **Spectroscopic Data Summary**

The following tables summarize the key quantitative data from <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and mass spectrometry for 2-nitro-p-xylene.

# Table 1: <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.8 - 7.6	Singlet	1H	Ar-H (proton ortho to the nitro group)
~7.3 - 7.1	Multiplet	2H	Ar-H (remaining aromatic protons)
~2.5	Singlet	3Н	Ar-CH₃ (methyl group para to the nitro group)
~2.3	Singlet	3Н	Ar-CH₃ (methyl group meta to the nitro group)

Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical shifts can vary depending on the solvent and instrument used.

Table 2: 13C Nuclear Magnetic Resonance (NMR)

**Spectroscopy Data** 

Chemical Shift (δ) ppm	Assignment
~149	C-NO <sub>2</sub>
~136	Ar-C (quaternary carbon, para to nitro group)
~134	Ar-C (quaternary carbon, ortho to nitro group)
~132	Ar-CH
~128	Ar-CH
~125	Ar-CH
~20	Ar-CH₃
~19	Ar-CH₃



Note: Predicted chemical shifts based on structure-activity relationships. The exact chemical shifts can vary depending on the solvent and instrument used.

# **Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy**

**Data** 

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (from methyl groups)
~1525	Strong	Asymmetric NO <sub>2</sub> stretch
~1350	Strong	Symmetric NO <sub>2</sub> stretch
~1610, ~1480	Medium-Strong	Aromatic C=C bending
~830	Strong	C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring

Table 4: Mass Spectrometry (MS) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
151	[M] <sup>+</sup>	Molecular Ion
134	High	[M-OH]+
106	Medium	[M-NO <sub>2</sub> ] <sup>+</sup>
91	Medium	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
79	High	[C <sub>6</sub> H <sub>7</sub> ] <sup>+</sup>
77	High	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Note: The fragmentation pattern can vary depending on the ionization method and energy. The top three m/z peaks observed in GC-MS analysis are 77, 79, and 134.



#### **Experimental Protocols**

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: A sample of 2-nitro-p-xylene (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Instrumentation: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., Bruker Avance series or similar) operating at a field strength of 300 MHz or higher for protons.
- ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: The <sup>13</sup>C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.
- Data Processing: The raw data (Free Induction Decay FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: As 2-nitro-p-xylene is a liquid at room temperature, a thin film of the
neat liquid is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt
plates. Alternatively, a drop of the sample can be placed directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory.



- Instrumentation: The IR spectrum is recorded on an FTIR spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5, or similar).
- Data Acquisition: A background spectrum of the clean salt plates or the empty ATR crystal is recorded first. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm<sup>-1</sup>). Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The final absorbance spectrum is generated by the instrument software,
   which automatically ratios the sample spectrum against the background spectrum.

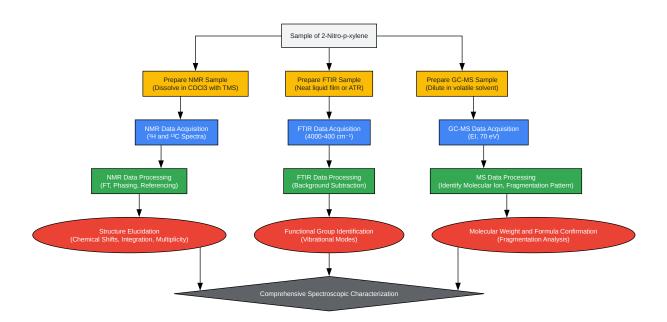
#### **Mass Spectrometry (MS)**

- Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via
  a Gas Chromatography (GC) system for separation from any impurities. Electron Ionization
  (EI) is a common method for the analysis of small, volatile molecules like 2-nitro-p-xylene. In
  the EI source, the sample molecules are bombarded with a high-energy electron beam
  (typically 70 eV), leading to ionization and fragmentation.
- Instrumentation: A GC-MS system, which couples a gas chromatograph to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer), is used.
- GC Separation: A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The components are separated on a capillary column (e.g., a DB-5 or similar). The oven temperature is programmed to ramp up to ensure good separation and elution of the compound.
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Acquisition and Processing: The mass spectrum is recorded, showing the relative abundance of each fragment ion. The data is processed using the instrument's software to identify the molecular ion and analyze the fragmentation pattern.

#### **Mandatory Visualization**



The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2-nitro-p-xylene.



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Caption: Workflow for the spectroscopic analysis of 2-nitro-p-xylene.

• To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitro-p-xylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166905#spectroscopic-data-for-2-nitro-p-xylene]



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